

Application Notes and Protocols for the Quantification of 2,4-Dimethoxybenzenesulfonamide

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Compound of Interest

Compound Name:	2,4-Dimethoxybenzenesulfonamide
Cat. No.:	B1308909

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methodologies for the quantitative determination of **2,4-Dimethoxybenzenesulfonamide**. The protocols are designed for implementation in quality control, stability testing, and research environments. Two primary methods are presented: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification.

Method 1: Quantification of 2,4-Dimethoxybenzenesulfonamide by HPLC-UV

This method is suitable for the determination of **2,4-Dimethoxybenzenesulfonamide** in bulk drug substance and pharmaceutical dosage forms. It offers a balance of speed, precision, and accessibility.

Experimental Protocol

1. Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is recommended.[\[1\]](#)
- Data Acquisition and Processing: Chromatography data station for peak integration and analysis.
- Solvents: HPLC grade acetonitrile and water.
- Reagents: Formic acid (analytical grade).
- Reference Standard: **2,4-Dimethoxybenzenesulfonamide** reference standard of known purity.

2. Chromatographic Conditions A summary of the optimized chromatographic conditions is provided in Table 1.

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 μ m
Mobile Phase	Acetonitrile : Water with 0.1% Formic Acid (30:70, v/v)
Flow Rate	1.0 mL/min [2]
Column Temperature	30 °C
Detection Wavelength	230 nm (based on typical sulfonamide UV absorbance)
Injection Volume	10 μ L
Run Time	10 minutes

3. Preparation of Solutions

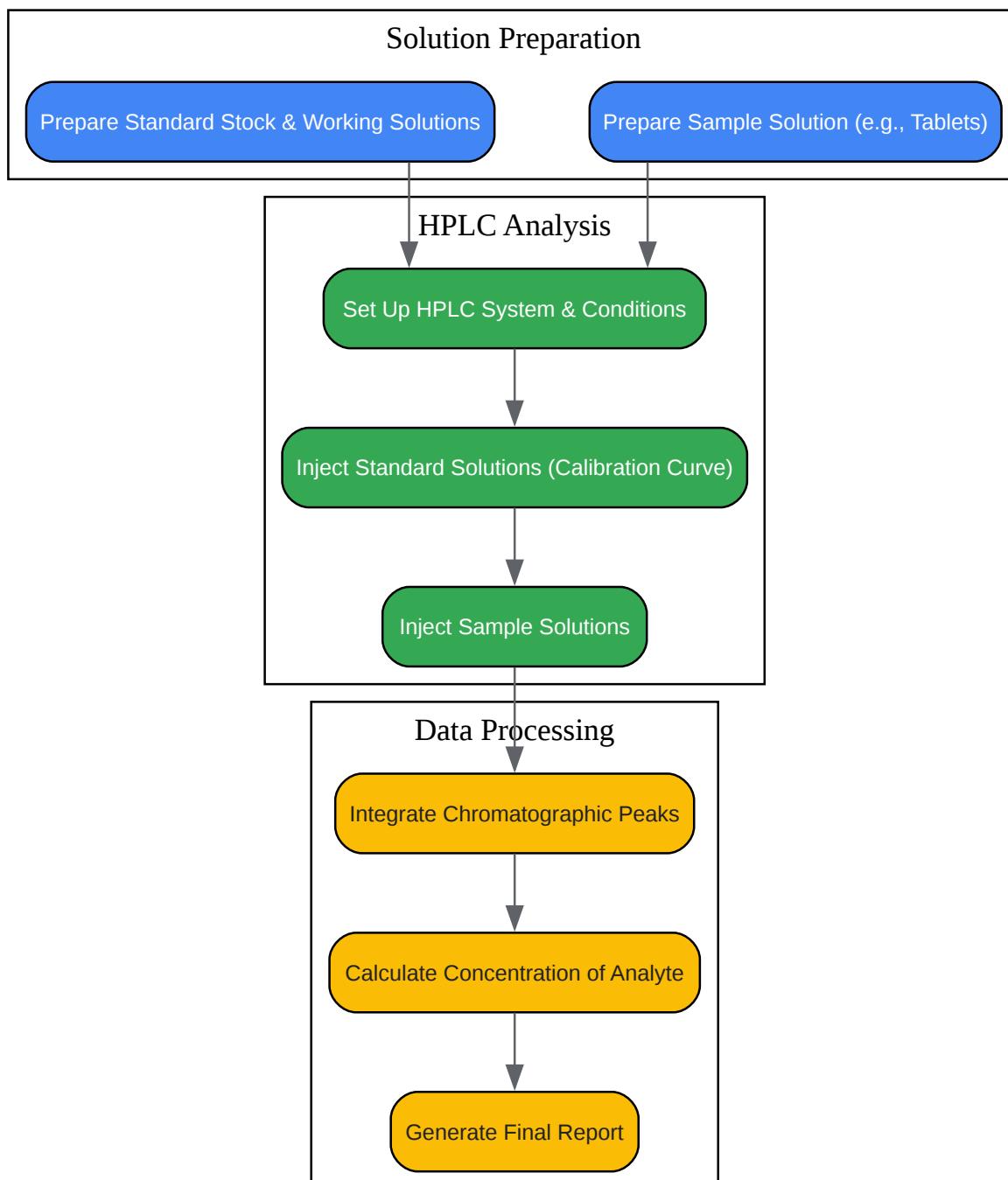
- Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of **2,4-Dimethoxybenzenesulfonamide** reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[1]
- Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL.
- Sample Preparation (for a hypothetical tablet formulation):
 - Weigh and finely powder not fewer than 20 tablets.
 - Accurately weigh a portion of the powder equivalent to 10 mg of **2,4-Dimethoxybenzenesulfonamide** and transfer it to a 100 mL volumetric flask.
 - Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
 - Dilute to volume with the mobile phase and mix well.
 - Filter the solution through a 0.45 µm syringe filter.
 - Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 20 µg/mL).[1]

Data Presentation: Method Validation Summary (HPLC-UV)

The developed HPLC-UV method should be validated according to the International Council for Harmonisation (ICH) guidelines.[3][4][5] The validation parameters are summarized in Table 2.

Parameter	Acceptance Criteria	Result
Linearity (R^2)	≥ 0.999	0.9995
Range ($\mu\text{g/mL}$)	80-120% of test concentration	1 - 100
Accuracy (% Recovery)	98.0 - 102.0%	99.5 - 101.2%
Precision (% RSD)		
- Repeatability	$\leq 2.0\%$	0.85%
- Intermediate Precision	$\leq 2.0\%$	1.25%
Limit of Detection (LOD) ($\mu\text{g/mL}$)	Signal-to-Noise Ratio of 3:1	0.2
Limit of Quantitation (LOQ) ($\mu\text{g/mL}$)	Signal-to-Noise Ratio of 10:1	0.6
Specificity	No interference from excipients	Passed

Workflow Diagram



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Caption: Workflow for HPLC-UV analysis of **2,4-Dimethoxybenzenesulfonamide**.

Method 2: Quantification of 2,4-Dimethoxybenzenesulfonamide by LC-MS/MS

This method provides high sensitivity and selectivity for the quantification of **2,4-Dimethoxybenzenesulfonamide** at trace levels in complex matrices such as plasma or environmental water samples.

Experimental Protocol

1. Instrumentation and Materials

- LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Analytical Column: A C18 column with smaller particle size (e.g., 100 mm x 2.1 mm, 1.8 μ m).
- Data Acquisition and Processing: Mass spectrometry software for method development, data acquisition, and quantification.
- Solvents: LC-MS grade acetonitrile, methanol, and water.
- Reagents: Formic acid (LC-MS grade).
- Reference Standard: **2,4-Dimethoxybenzenesulfonamide** and a suitable internal standard (IS) (e.g., a stable isotope-labeled version or a structurally similar sulfonamide).

2. LC-MS/MS Conditions

The optimized LC-MS/MS parameters are summarized in Tables 3 and 4.

Table 3: Liquid Chromatography Conditions

Parameter	Condition
Column	C18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient Elution	0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B)
Flow Rate	0.4 mL/min
Column Temperature	40 °C

| Injection Volume | 5 µL |

Table 4: Mass Spectrometry Conditions

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Source Temperature	550 °C[6]
Ion Spray Voltage	5500 V[6]
Nebulizer Gas	55 psi[6]
Curtain Gas	40 psi[6]
MRM Transitions	To be determined by infusion of the standard
- Precursor Ion (Q1)	$[M+H]^+ = 218.05$
- Product Ion (Q3) - Quantifier	Hypothetical: 156.0

| - Product Ion (Q3) - Qualifier | Hypothetical: 107.1 |

3. Sample Preparation (Solid-Phase Extraction for Water Samples)

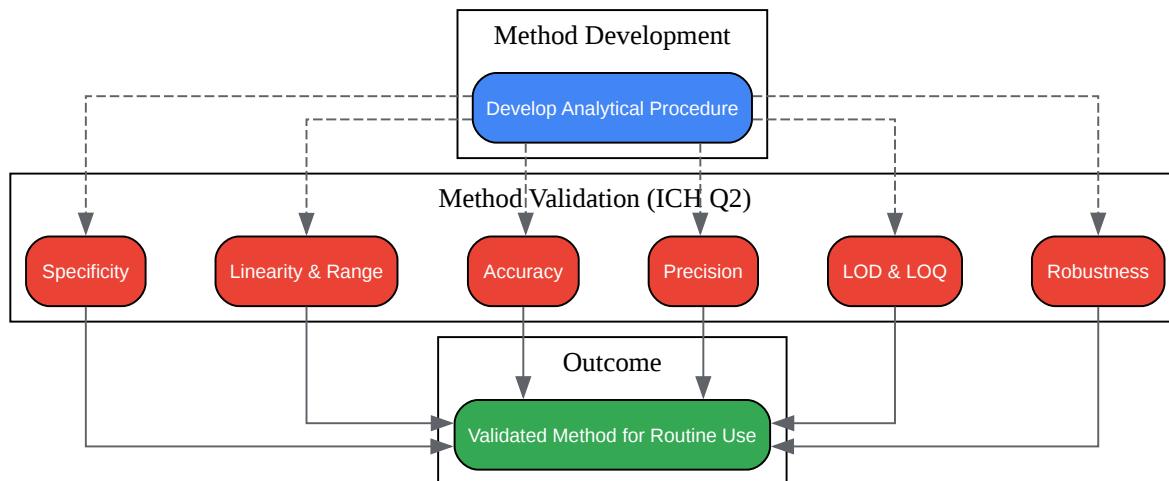
- Condition an Oasis HLB SPE cartridge (or equivalent) with 5 mL of methanol followed by 5 mL of water.
- Load 100 mL of the water sample (spiked with internal standard) onto the cartridge.
- Wash the cartridge with 5 mL of water.
- Dry the cartridge under vacuum for 10 minutes.
- Elute the analyte with 5 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitute the residue in 1 mL of the initial mobile phase.^[7]

Data Presentation: Method Validation Summary (LC-MS/MS)

The LC-MS/MS method validation would focus on its performance at low concentrations.

Parameter	Acceptance Criteria	Result
Linearity (R^2)	≥ 0.995	0.998
Range (ng/mL)	-	0.1 - 50
Accuracy (% Recovery)	80.0 - 120.0%	89.7 - 108.5%
Precision (% RSD)		
- Repeatability	$\leq 15\%$	6.8%
- Intermediate Precision	$\leq 15\%$	9.2%
Limit of Detection (LOD) (ng/mL)	Signal-to-Noise Ratio of 3:1	0.03
Limit of Quantitation (LOQ) (ng/mL)	Signal-to-Noise Ratio of 10:1	0.1
Matrix Effect (%)	80 - 120%	95.3%

Logical Relationship Diagram



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Caption: Logical flow of analytical method validation as per ICH guidelines.

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